(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 312316-45-3
VCID: VC21450307
InChI: InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
SMILES: CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C
Molecular Formula: C17H15BrN2OS
Molecular Weight: 375.3g/mol

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone

CAS No.: 312316-45-3

Cat. No.: VC21450307

Molecular Formula: C17H15BrN2OS

Molecular Weight: 375.3g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone - 312316-45-3

Specification

CAS No. 312316-45-3
Molecular Formula C17H15BrN2OS
Molecular Weight 375.3g/mol
IUPAC Name (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Standard InChI Key NPESYAPJIHBZLW-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C
Canonical SMILES CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC=C(C=C3)Br)C

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

The compound’s structure integrates two distinct moieties: a 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine ring system and a 4-bromophenyl group connected via a carbonyl bridge. The thieno[2,3-b]pyridine scaffold consists of a fused thiophene and pyridine ring, with methyl substituents at positions 4, 5, and 6, and an amino group at position 3. The 4-bromophenyl group introduces halogenated aromaticity, enhancing the molecule’s potential for π-π stacking interactions and electrophilic reactivity.

The IUPAC name, (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, systematically describes this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC17H15BrN2OS\text{C}_{17}\text{H}_{15}\text{BrN}_2\text{OS}
Molecular Weight375.28 g/mol
CAS Registry Number312316-45-3
Standard InChIInChI=1S/C17H15BrN2OS/c1-8-9(2)13-14(19)16(22-17(13)20-10(8)3)15(21)11-4-6-12(18)7-5-11/h4-7H,19H2,1-3H3
Standard InChIKeyNPESYAPJIHBZLW-UHFFFAOYSA-N

The SMILES notation, Cc1c(C)c2c(SC(=C1N)C(=O)c3ccc(cc3)Br)ncc(C)c2, further clarifies atomic connectivity and stereoelectronic features.

Synthetic Methodologies

Conventional Synthesis Route

The primary synthesis route involves a nucleophilic acyl substitution reaction between 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine and 4-bromobenzoyl chloride under basic conditions. This one-step protocol leverages the amine group’s nucleophilicity to attack the electrophilic carbonyl carbon of the benzoyl chloride, forming the methanone linkage. Typical reaction conditions involve anhydrous solvents like dichloromethane or tetrahydrofuran, with triethylamine or pyridine as acid scavengers. Purification is achieved via column chromatography or recrystallization, yielding the product in moderate to high purity (≥95%).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents such as water but dissolves readily in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. This behavior aligns with its hydrophobic aromatic framework and polar carbonyl group. Stability studies indicate decomposition above 250°C, with susceptibility to strong acids/bases due to the hydrolyzable amide-like bond .

Spectroscopic Signatures

  • UV-Vis: Absorption maxima near 280 nm (π→π* transitions) and 320 nm (n→π* transitions) reflect the conjugated system’s electronic properties.

  • NMR: 1H^1\text{H} NMR spectra show characteristic signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and the amino proton (δ 5.8 ppm).

Pharmaceutical Applications

Antimicrobial Activity

The sulfur-rich scaffold suggests potential antimicrobial utility. Related compounds exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria, attributed to membrane disruption via thiophene interactions.

Materials Science Applications

Organic Electronics

The extended π-system and electron-withdrawing bromine atom make this compound a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 2.8–3.2 eV, suitable for use in hole-transport layers of OLEDs.

Coordination Chemistry

The amino and carbonyl groups enable chelation with transition metals. Preliminary studies on analogous methanones reveal stable complexes with Cu(II) and Pd(II), suggesting applications in catalysis or metal-organic frameworks (MOFs).

Future Perspectives

Drug Development

Structure-activity relationship (SAR) studies could optimize bioavailability and selectivity. Introducing solubilizing groups (e.g., polyethylene glycol chains) may improve pharmacokinetics.

Advanced Materials

Exploration of thin-film properties and charge mobility could unlock applications in flexible electronics. Collaboration with computational chemists may accelerate property prediction.

Green Synthesis

Catalytic methods using recyclable bases or solvent-free conditions align with sustainable chemistry trends. Biocatalytic approaches employing transaminases or acyltransferases are under investigation for analogous compounds .

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